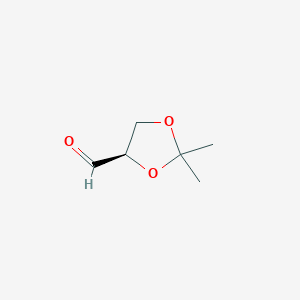

(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Description

The exact mass of the compound (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89869. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15186-48-8 | |

| Record name | 15186-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Abstract

(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (R)-(+)-Glyceraldehyde acetonide, is a pivotal chiral building block in modern asymmetric synthesis. As a derivative of glyceraldehyde, its stereochemically defined center is masked by a robust dioxolane protecting group, rendering it an indispensable synthon for constructing complex, enantiomerically pure molecules.[1][] This guide provides a comprehensive examination of its core physical properties, offering not just empirical data but also the underlying methodologies for their validation. For professionals in drug development, where stereochemistry dictates efficacy and safety, a profound understanding of this molecule's characteristics is paramount for its effective application, particularly in the synthesis of L-nucleoside analogues for antiviral and anticancer therapies.[] This document serves as a technical resource, detailing the physicochemical and spectroscopic profiles, standardized measurement protocols, and critical handling information for this versatile intermediate.

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of pharmaceutical development, the synthesis of single-enantiomer drugs is the prevailing standard. Chiral synthons, or "chiral building blocks," are the foundational elements that enable the efficient and stereocontrolled construction of these complex active pharmaceutical ingredients (APIs). (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS No. 15186-48-8) is a preeminent example of such a synthon.[3][4]

Its molecular architecture features a chiral center at the C4 position of the dioxolane ring, the configuration of which is critical for directing the stereochemical outcome of downstream reactions. The isopropylidene ketal (acetonide) serves as an effective protecting group for the vicinal diol of the original glyceraldehyde, providing stability and preventing unwanted side reactions.[] This combination of a reactive aldehyde functionality and a protected, stereodefined core makes it a highly sought-after intermediate. A notable application is its role as a key intermediate in the synthesis of Gemcitabine, a potent anti-tumor drug used in the treatment of various cancers.[5] Its utility extends to a wide array of stereoselective transformations, including Henry and Aldol condensations, olefinations, and the synthesis of highly functionalized chiral aziridines.

Core Physicochemical Properties

The physical properties of a synthetic intermediate are critical determinants of its handling, reaction conditions, and purification procedures. The data presented below have been consolidated from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 15186-48-8 | [3][6] |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [][5] |

| Boiling Point | 139 °C (at 760 mmHg) | [6] |

| Density | 1.045 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.454 | [6] |

| Specific Optical Rotation ([α]²²/D) | +53.8° (c = 2 in CHCl₃) | [6] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup | [4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of organic compounds. While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, this section outlines the expected spectral characteristics based on its known structure and data from the NIST Chemistry WebBook.[7]

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR (Proton NMR): The proton spectrum is expected to be characteristic and well-resolved. Key expected signals include:

-

A singlet for the aldehydic proton (-CHO) in the downfield region (δ 9.5-9.7 ppm).

-

A multiplet for the proton at the chiral center (C4-H) around δ 4.3-4.5 ppm.

-

Two diastereotopic protons on the C5 methylene group (-OCH₂-), appearing as multiplets between δ 4.0 and 4.3 ppm.

-

Two distinct singlets for the diastereotopic methyl protons of the isopropylidene group around δ 1.3-1.5 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data for unambiguous structural verification.

-

The aldehydic carbon should appear significantly downfield (~200-202 ppm).

-

The quaternary carbon of the acetonide (C2) is expected around 110-112 ppm.

-

The chiral C4 carbon and the C5 methylene carbon should resonate in the ether region (δ 75-80 ppm and δ 65-68 ppm, respectively).

-

The two methyl carbons of the acetonide will appear in the aliphatic region (~25-27 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹ .

-

A pair of weaker bands corresponding to the aldehyde C-H stretch should be visible around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Strong C-O stretching bands associated with the dioxolane ring will dominate the fingerprint region, typically between 1050-1250 cm⁻¹ .

-

Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 130. A prominent fragment would be the loss of a methyl group (M-15) resulting in a peak at m/z = 115 . Another characteristic fragmentation pathway would involve the loss of the aldehyde group (M-29) to give a peak at m/z = 101 . The base peak is often observed at m/z = 43 , corresponding to the acetyl cation [CH₃CO]⁺. The NIST WebBook confirms that mass spectrum data is available for this compound.[7]

Experimental Methodologies for Physical Property Determination

To ensure scientific integrity, the values listed in Section 2.0 must be verifiable through standardized, self-validating protocols. The following section details the methodologies for determining key physical properties.

Boiling Point Determination via Capillary Method

The choice of the capillary method is dictated by its efficiency for small sample volumes, a common scenario in research and development. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the applied atmospheric pressure.

-

Preparation: Place approximately 0.5-1 mL of the aldehyde into a small test tube. Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a Thiele tube) to ensure uniform heat distribution.

-

Observation (Heating Phase): Heat the bath gently. As the temperature approaches the boiling point, air trapped in the capillary will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip as the sample's vapor displaces the remaining air.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube. At this point, the external pressure equals the vapor pressure inside the capillary.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 [sigmaaldrich.com]

- 7. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]

Chirality of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide

Executive Summary: The Chiral Synthon

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (also known as Solketal aldehyde or Glyceraldehyde acetonide ) is a cornerstone chiral building block (C3 synthon) in modern organic synthesis.[1][2] Its value lies in its ability to transfer pre-existing chirality from the "chiral pool" (specifically D-mannitol or L-serine/ascorbic acid) into complex target molecules, including nucleoside analogs, statins, and polyketides.[1][2]

However, its utility is inextricably linked to its configurational stability .[1][2] The molecule possesses a stereogenic center at the C4 position (alpha to the carbonyl).[2] This alpha-proton is significantly acidic due to the electron-withdrawing effect of the aldehyde and the adjacent oxygen atoms of the dioxolane ring. Consequently, it is highly prone to racemization via enolization, particularly under basic conditions or during prolonged storage.[1][2]

This guide provides a rigorous technical analysis of its synthesis, stability mechanisms, and handling protocols, designed to ensure high enantiomeric excess (

Stereochemistry & Stability Mechanisms

The Racemization Threat

The integrity of the chiral center (C4) is the primary critical quality attribute (CQA). Racemization occurs through two primary pathways:

-

Base-Catalyzed Enolization: The most common failure mode.[1][2] Even weak bases (e.g., residual pyridine, bicarbonate) can abstract the

-proton, forming an achiral enolate intermediate.[1] Upon re-protonation, the stereocenter is scrambled.[2] -

Acid-Catalyzed Hydration: In the presence of water and Lewis/Brønsted acids, the aldehyde forms a hydrate (gem-diol).[1][2] While reversible, this equilibrium can facilitate ring opening or epimerization if the dioxolane ring is strained.

Visualization: Racemization Pathway

The following diagram illustrates the mechanistic pathway for loss of optical activity.

Figure 1: Mechanism of racemization via enolization and hydration equilibrium.[1][2]

Synthesis Routes: Comparative Analysis

Two primary routes dominate the synthesis of this aldehyde.[2] The choice depends on scale and available equipment.[2]

| Feature | Route A: Oxidative Cleavage (Classic) | Route B: Oxidation of Solketal (Modern) |

| Starting Material | 1,2:5,6-Di-O-isopropylidene-D-mannitol | (S)-Solketal (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane) |

| Key Reagent | Sodium Periodate (NaIO | Sulfur Trioxide Pyridine (SO |

| Mechanism | Glycol cleavage | Parikh-Doering Oxidation |

| Racemization Risk | Low (Neutral conditions) | Medium (Requires base, temp control critical) |

| Scalability | High (Aqueous/Organic biphasic) | High (Avoids cryogenic Swern conditions) |

| Atom Economy | Low (Loss of C3 fragment) | High (Direct oxidation) |

Experimental Protocols

Protocol A: The "Safe" Route (Dess-Martin Periodinane)

Recommended for small-scale, high-value research where maximum

Why this method?

Dess-Martin Periodinane (DMP) operates at neutral pH and room temperature, avoiding the basic conditions of Swern/Parikh-Doering that risk epimerizing the

Materials:

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve (S)-Solketal in anhydrous DCM.

-

Addition: Add DMP solid in one portion at 0°C.

-

Reaction: Allow to warm to room temperature (23°C). Stir for 1-2 hours. Monitor by TLC (stain with anisaldehyde; aldehyde spot is UV active).[1][2]

-

Quench: Critical Step. Pour reaction mixture into a rapidly stirring 1:1 mixture of sat. Na

S -

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][2]

-

Drying: Dry over Na

SO

Protocol B: The Scalable Route (Parikh-Doering Oxidation)

Recommended for multi-gram scale up where DMP cost/safety is prohibitive.[1]

Why this method? Unlike Swern oxidation (which requires -78°C), Parikh-Doering runs at 0°C to 10°C. It avoids the formation of the methylthiomethyl ether byproduct common in Swern reactions of this substrate.[1][2]

Materials:

-

Triethylamine (Et

N) (150 mmol, 3.0 equiv)[1][2] -

Sulfur trioxide pyridine complex (SO

Py) (100 mmol, 2.0 equiv)[1][2]

Procedure:

-

Preparation: Dissolve Solketal and Et

N in a mixture of DMSO/DCM (2:1) and cool to 0°C. -

Oxidation: Add SO

Py complex in small portions over 20 minutes, maintaining internal temperature <10°C. -

Stirring: Stir at 0°C for 1 hour.

-

Workup: Pour into ice-cold brine. Extract with Et

O (ether is preferred over DCM here to facilitate removal of DMSO).[1][2] -

Purification: The crude aldehyde is often used directly.[1][2] If purification is needed, rapid distillation (bp ~60°C at 15 mmHg) is preferred over silica chromatography, which can cause hydration/degradation.[1][2]

Handling & Storage (The "Self-Validating" System)

To ensure trustworthiness in your data, treat the aldehyde as a "live" reagent.[2]

-

Immediate Use: Ideally, generate the aldehyde in situ and telescope it into the next reaction (e.g., Wittig, Grignard).[1][2]

-

Storage: If storage is unavoidable:

-

Store at -20°C under Argon.

-

Add a trace of K

CO

-

-

Validation Check: Before using a stored batch, measure the Optical Rotation .

Visualization: Synthesis Workflow

Figure 2: Convergent synthesis pathways for (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

References

-

Schmid, C. R.; Bryant, J. D. "D-(R)-Glyceraldehyde Acetonide".[1][2] Organic Syntheses, 1995 , 72,[1][2] 6. Link[1][2]

-

Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide".[1][2] Journal of the American Chemical Society, 1967 , 89(21), 5505–5507.[1][2] Link[1][2]

-

Jurczak, J.; Pikul, S.; Bauer, T. "(R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis".[1][2] Tetrahedron, 1986 , 42(2), 447-488.[1][2] Link

-

Hubschwerlen, C. "L-Serine as a chiral educt for the preparation of enantiomerically pure alpha-amino-beta-hydroxy acids".[1][2] Synthesis, 1986 , 11, 962-964.[1][2] Link[1][2]

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1][2][4] The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.[2][4] Link[1][2]

Sources

Technical Whitepaper: Chiral Aldehydes in Asymmetric Synthesis

Strategic Access, Stability Management, and Pharmacophore Construction

Executive Summary

Chiral aldehydes represent a paradoxical class of intermediates in modern organic synthesis. While they are indispensable electrophiles for constructing complex stereocenters—serving as linchpins in the synthesis of polyketides, macrolides, and peptidomimetics—they are notoriously prone to racemization due to the acidity of the

This technical guide addresses the "Stability Paradox" of

Part 1: The Stability Paradox & Mechanistic Grounding

The fundamental challenge in working with

The Racemization Vector

Racemization is not random; it follows specific mechanistic pathways that must be suppressed:

-

Base-Catalyzed: Deprotonation forms a planar enolate.[1] Reprotonation occurs indiscriminately from either face.

-

Acid-Catalyzed: Protonation of the carbonyl oxygen lowers the energy barrier for enol formation.

Strategic Mitigation:

-

Temperature Control: Reactions involving isolated chiral aldehydes should generally be kept below -20°C.

-

In Situ Trapping: The most robust strategy is to avoid isolation entirely. Generate the aldehyde and immediately engage it in a C-C bond-forming event (e.g., Wittig, Horner-Wadsworth-Emmons, or reductive amination).

Part 2: Synthetic Paradigms

Pathway A: Asymmetric Organocatalysis (The Enamine Cycle)

The advent of secondary amine catalysis (MacMillan, Jørgensen, List) revolutionized access to chiral aldehydes. Unlike metal enolates, which require strict exclusion of water/air, organocatalysts utilize the reversible formation of enamines and iminium ions to activate aldehydes.

-

Mechanism: A chiral amine (e.g., proline derivatives or imidazolidinones) condenses with the aldehyde to form an enamine. This raises the HOMO energy, making the

-carbon nucleophilic while the catalyst's chiral scaffold shields one face of the molecule.

Pathway B: Asymmetric Hydroformylation (AHF)

For industrial scale-up, Rhodium-catalyzed AHF is preferred. It converts inexpensive terminal olefins into branched, chiral aldehydes using syngas (

-

Selectivity Challenge: The reaction produces both linear (achiral) and branched (chiral) aldehydes.[2] High regioselectivity (

ratio) is required alongside enantioselectivity. -

Ligand Choice: Bis-diazaphospholanes and hybrid phosphine-phosphite ligands are the current gold standard for maximizing the branched isomer.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the Dual Catalytic Cycle , a cutting-edge approach merging Photoredox Catalysis with Organocatalysis to achieve

Caption: Synergistic merger of Enamine Catalysis and Photoredox cycles for direct

Part 4: Validated Experimental Protocol

Protocol: Enantioselective

This protocol addresses the need to install alkyl groups at the

Scope: Synthesis of

Reagents & Setup

-

Substrate: Octanal (1.0 equiv, 1.0 mmol)

-

Electrophile: Diethyl 2-bromomalonate (2.0 equiv)

-

Organocatalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%)

-

Photocatalyst:

(1.0 mol%) -

Base: 2,6-Lutidine (2.0 equiv)

-

Solvent: DMF (0.5 M concentration)

-

Light Source: 26W Compact Fluorescent Light (CFL) or Blue LED strip.

Step-by-Step Methodology

-

Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the Organocatalyst (53 mg, 0.2 mmol) and Photocatalyst (7.5 mg, 0.01 mmol).

-

Solvation: Add DMF (2.0 mL). Ensure catalysts are fully dissolved.

-

Addition: Sequentially add Octanal (156 µL, 1.0 mmol), 2,6-Lutidine (232 µL, 2.0 mmol), and the Alkyl Bromide (2.0 mmol).

-

Degassing: Cap the vial with a septum. Sparge with Argon for 10 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Seal the vial with Parafilm. Place the vial approximately 5 cm from the light source. Stir at room temperature (23°C) for 18 hours.

-

Workup:

-

Dilute the mixture with Diethyl Ether (20 mL) and water (20 mL).

-

Separate layers. Extract the aqueous layer 3x with Ether.

-

Wash combined organics with Brine, dry over

, and concentrate -

Note: Do not use high heat during concentration to prevent racemization.

-

-

Purification: Flash chromatography on silica gel. (Typical eluent: 10% EtOAc/Hexanes).

Self-Validation Check:

-

Yield: Expect 70-85%.

-

Enantiomeric Excess (ee): >90% (Determine via Chiral HPLC on OD-H column).

-

Troubleshooting: If yield is low, check oxygen exclusion. If ee is low, ensure reaction temperature did not spike due to the heat of the light source (use a fan if necessary).

Part 5: Comparative Data: Catalyst Efficiency

The following table compares standard methods for generating

| Methodology | Catalyst Type | Primary Utility | Stability Risk | Typical ee% |

| Enamine Catalysis | Proline/Imidazolidinone | Low (Mild Conditions) | 90-99% | |

| Metal Enolates | Li/Ti Enolates + Auxiliaries | Aldol, Alkylation | High (Strong Base) | >95% |

| Hydroformylation | Rh-Bisphosphine | Converting Olefins to Aldehydes | Moderate (High Temp/Press) | 85-94% |

| Biocatalysis | Aldolases | Aqueous Aldol Reactions | Very Low | >99% |

Part 6: Strategic Applications in Drug Development

Chiral aldehydes are rarely the final product; they are transient intermediates. A prime example of their utility is in the synthesis of Sphingosine and Oseltamivir .

Case Study: Sphingosine Synthesis

Researchers successfully utilized Rh(I)-catalyzed hydroacylation of

References

-

MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature.[4] Link

-

Luo, S., et al. (2025).[5] Deracemisation lead to enriched alpha Amino Aldehydes.[5] Journal of the American Chemical Society.[4][5][6] Link

-

Zhang, X., et al. (2016). Recent developments in asymmetric hydroformylation. Catalysis Science & Technology. Link

-

Willis, M. C., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation.[3] Journal of the American Chemical Society.[4][5][6] Link

-

MacMillan, D. W. C., Nicewicz, D. A. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Stereoselective Wittig Olefination of (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

[1]

Executive Summary

This technical guide details the protocol for performing a Wittig olefination on (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8), a versatile chiral pool building block derived from D-mannitol.[1] This substrate, often referred to as D-glyceraldehyde acetonide, is critical in the synthesis of polyols, amino acids, and complex natural products.[1]

However, this reaction presents two specific failure modes: racemization of the

Mechanistic Insight & Challenges

The Racemization Trap

The

Stereochemical Control[1][2]

-

Z-Selectivity: Achieved using non-stabilized ylides (alkyl groups on phosphorus) under "salt-free" conditions at low temperatures (-78°C).[1] The reaction proceeds via a puckered erythro-betaine transition state.[1]

-

E-Selectivity: Achieved using stabilized ylides (electron-withdrawing groups on phosphorus) or via the Schlosser modification.[1]

Pre-Protocol: Substrate Quality Control

Critical Step: Commercial sources of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde often arrive as hydrated polymers or oligomers.[1] Using these directly results in low yields and heterogeneous reaction mixtures.[1]

Monomerization Protocol:

-

Setup: Short-path distillation apparatus.

-

Process: Heat the crude/stored aldehyde to 40–50°C under reduced pressure (10–15 mmHg).

-

Collection: Collect the monomeric aldehyde as a clear, colorless liquid.[1]

-

Usage: Use immediately. If storage is necessary, store at -20°C under Argon; re-distill if the liquid becomes viscous.

Detailed Protocol: Z-Selective Olefination

This protocol describes the coupling of the aldehyde with a non-stabilized ylide (e.g., derived from n-butyltriphenylphosphonium bromide) to yield the

Reagents & Materials

-

Phosphonium Salt: n-Alkyltriphenylphosphonium bromide/iodide (1.2 equiv).[1]

-

Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu).[1] Note: NaHMDS is preferred for milder deprotonation.[1]

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Electrophile: Freshly distilled (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 equiv).[1]

Step-by-Step Methodology

Step 1: Ylide Generation (The "Canary" Check) [1]

-

Charge a flame-dried Schlenk flask with the phosphonium salt (1.2 equiv) and anhydrous THF (0.3 M concentration relative to salt) under

atmosphere. -

Cool the suspension to 0°C (ice bath) or -78°C (dry ice/acetone) depending on base strength.

-

Expert Tip: For NaHMDS, -78°C is recommended to minimize base-catalyzed side reactions.[1]

-

-

Add the base (1.1 equiv) dropwise via syringe.[1]

-

Self-Validating Checkpoint: The solution must turn a vivid yellow or orange color, indicating the formation of the phosphorane (ylide).[1] If the solution remains colorless, the reagents are wet or the base is inactive.[1]

-

Stir for 30–60 minutes to ensure complete deprotonation.

Step 2: Aldehyde Addition (Kinetic Control)

-

Cool the ylide solution to -78°C (mandatory to prevent racemization).

-

Dissolve the freshly distilled aldehyde (1.0 equiv) in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise down the side of the flask over 10–15 minutes.

-

Color Change: The deep ylide color should fade significantly upon addition.[1]

Step 3: Reaction & Workup

-

Allow the mixture to stir at -78°C for 1 hour.

-

Slowly warm the reaction to 0°C (do not reflux).

-

Quench: Add saturated aqueous

solution. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: The byproduct triphenylphosphine oxide (

) is difficult to remove.[1] Trituration with cold pentane/hexane precipitates most

Visualization of Workflow

Figure 1: Operational workflow for the Z-selective Wittig reaction of D-glyceraldehyde acetonide.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerized Aldehyde | Distill aldehyde immediately before use.[1] Check NMR for monomer purity. |

| Racemization | Reaction temp too high; Base too strong | Ensure addition at -78°C. Switch from n-BuLi to NaHMDS or LiHMDS. |

| Low Z-Selectivity | "Salt effect" (Li+ salts present) | Use "Salt-Free" conditions: Use NaHMDS (Sodium salts interfere less than Lithium) or add HMPA/DMPU (caution: toxic).[1] |

| No Reaction | Wet reagents | Titrate base; dry phosphonium salt under high vacuum at 100°C for 2h.[1] |

Mechanistic Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on desired stereochemical outcome.

References

-

BenchChem. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Properties & Reactions.Link[1]

-

Organic Chemistry Portal. Wittig Reaction: Mechanism and Stereoselectivity.Link

-

Schmid, C. R., & Bryant, J. D. (1995).[1] D-(R)-Glyceraldehyde Acetonide.[1] Organic Syntheses, 72,[1] 6. (Describes the preparation and stability of the aldehyde). Link

-

Master Organic Chemistry. The Wittig Reaction: Z vs E Selectivity.Link

-

Div-Portal. Z-Selective Alkene Formation from Reductive Aldehyde Homo-Couplings. (Discusses Z-selectivity factors). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. diva-portal.org [diva-portal.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Synthesis of Chiral Aziridines from (R)-(+)-Glyceraldehyde Acetonide: An Application Note and Protocol

Introduction: The Significance of Chiral Aziridines in Modern Drug Discovery

Chiral aziridines are a class of strained, three-membered nitrogen-containing heterocycles that have garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing regioselective and stereoselective ring-opening reactions to afford a diverse array of chiral amines, amino alcohols, and other valuable nitrogenous compounds.[3][4][5] This reactivity profile has positioned chiral aziridines as key building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals, including enzyme inhibitors and antitumor agents.[6]

(R)-(+)-Glyceraldehyde acetonide is an inexpensive and readily available chiral pool starting material, offering a convenient entry point to complex chiral molecules. Its inherent stereochemistry can be effectively transferred to downstream products, making it an attractive scaffold for asymmetric synthesis. This application note details a robust protocol for the synthesis of chiral aziridines, specifically aziridine-2-carboxylates, starting from (R)-(+)-glyceraldehyde acetonide. The strategy involves the initial formation of a chiral N-benzyl imine, followed by a diastereoselective aziridination reaction.

Strategic Overview: A Two-Step Approach to Chiral Aziridines

The synthesis of chiral aziridines from (R)-(+)-glyceraldehyde acetonide is a two-step process that leverages the stereochemical information embedded in the starting material to control the stereochemistry of the final product.

Caption: Overall synthetic strategy.

The key to this synthesis is the high diastereoselectivity achieved in the aziridination step, which is directed by the stereocenter of the glyceraldehyde-derived imine.

Part 1: Synthesis of the Chiral N-Benzyl Imine Intermediate

The first step involves the condensation of (R)-(+)-glyceraldehyde acetonide with benzylamine to form the corresponding chiral N-benzyl imine. This reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the imine product.

Protocol 1: Synthesis of (R)-N-benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanimine

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| (R)-(+)-Glyceraldehyde acetonide | 130.14 | 10.0 | 1.30 g |

| Benzylamine | 107.15 | 10.0 | 1.07 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-glyceraldehyde acetonide (1.30 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add benzylamine (1.07 mL, 10.0 mmol) to the solution dropwise over 5 minutes.

-

Add anhydrous magnesium sulfate (~5 g) to the reaction mixture to act as a dehydrating agent.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the magnesium sulfate.

-

Wash the filter cake with a small amount of dichloromethane (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to afford the crude N-benzyl imine as a pale yellow oil. The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Part 2: Diastereoselective Aziridination

The second step is the diastereoselective aziridination of the chiral N-benzyl imine. This can be achieved through various methods, with the addition of a stabilized ylide or a metal-catalyzed reaction with a diazo compound being common approaches. Here, we detail a protocol based on the reaction with ethyl diazoacetate, a common and effective method for the synthesis of aziridine-2-carboxylates.[7][8]

Protocol 2: Synthesis of Ethyl (2S,3R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-1-phenylaziridine-2-carboxylate

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| (R)-N-benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanimine | 219.28 | 5.0 | 1.10 g |

| Ethyl diazoacetate | 114.10 | 7.5 | 0.86 mL |

| Rhodium(II) acetate dimer [Rh₂(OAc)₄] | 442.09 | 0.05 | 22.1 mg |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 30 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the crude chiral N-benzyl imine (1.10 g, 5.0 mmol) and anhydrous dichloromethane (30 mL).

-

Add the rhodium(II) acetate dimer catalyst (22.1 mg, 0.05 mmol, 1 mol%).

-

Stir the solution at room temperature.

-

Slowly add a solution of ethyl diazoacetate (0.86 mL, 7.5 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture via a syringe pump over a period of 4-6 hours. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

-

After the addition is complete, continue to stir the reaction at room temperature for an additional 12 hours, or until TLC analysis indicates the consumption of the imine.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral aziridine-2-carboxylate as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Mechanism and Stereochemical Rationale

The diastereoselectivity of the aziridination reaction is governed by the facial selectivity of the nucleophilic attack of the carbene (or its equivalent) on the chiral imine. The existing stereocenter from the glyceraldehyde moiety directs the incoming group to the less sterically hindered face of the imine.

Caption: Proposed reaction mechanism.

The stereochemical outcome is highly dependent on the reaction conditions, including the choice of catalyst and solvent. The use of chiral ligands on the metal catalyst can further enhance the diastereoselectivity.

Troubleshooting and Optimization

-

Low Imine Yield: Ensure that the reaction is conducted under strictly anhydrous conditions. The use of freshly distilled solvents and thoroughly dried glassware is crucial. Increasing the amount of dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

-

Low Aziridine Yield: The slow addition of the diazo compound is critical to minimize the formation of side products, such as the dimerization of the carbene. Ensure the rhodium catalyst is active; using a fresh batch may be necessary.

-

Poor Diastereoselectivity: The diastereoselectivity can be influenced by temperature. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) may improve the stereochemical outcome. Screening different catalysts or N-protecting groups on the imine can also be beneficial.

Conclusion

This application note provides a detailed and practical guide for the synthesis of chiral aziridines from the readily available starting material, (R)-(+)-glyceraldehyde acetonide. The described two-step protocol, involving the formation of a chiral imine followed by a diastereoselective aziridination, offers a reliable route to valuable chiral building blocks for drug discovery and development. The principles and protocols outlined herein can be adapted and optimized for the synthesis of a variety of substituted chiral aziridines, further expanding their utility in modern organic synthesis.

References

- McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347–1365.

- Singh, G. S., & D'hooghe, M. (2014). Synthesis and applications of C-functionalized aziridines. Chemical Society Reviews, 43(10), 3468-3489.

- Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(13), 2897-2937.

- Padwa, A., & Woolhouse, A. D. (1984). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry (Vol. 7, pp. 47-93). Pergamon.

- Moody, C. J., & Taylor, R. J. (1989). Reactions of diazo compounds with imines to give aziridines. Tetrahedron Letters, 30(29), 3811-3814.

- Tanner, D. (1994). Asymmetric Aziridination. Angewandte Chemie International Edition in English, 33(6), 599-619.

- Atkinson, R. S. (2000). Aziridination of Alkenes. In Comprehensive Organic Synthesis II (Vol. 5, pp. 539-562). Elsevier.

- Zwanenburg, B., & ten Holte, P. (2001). The Synthetic Potential of Aziridines. Topics in Current Chemistry, 216, 93-124.

- Butler, C. R. (2004). Aziridines: Rethinking Their Application and Manipulation in Synthesis. University of Illinois Urbana-Champaign.

- Ha, H.-J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2845-2868.

- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2008). A New and Efficient Synthesis of Aziridines from Imines and Iodomethyllithium. Organic Letters, 10(20), 4457–4460.

- Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2011). Stereoselective Synthesis of Aziridines and their Ring-Opening Reactions. The Chemical Record, 11(5), 293-311.

- Cardillo, G., & Gentilucci, L. (2003). The chemistry of 2-amino-1,3-diols and their versatile synthetic applications. Chemical Society Reviews, 32(4), 217-227.

- Díaz, A., Muñoz, C., Sánchez, M., & Valpuesta, M. (2010). Diastereoselective synthesis of chiral amines by imines alkylation.

- Kaur, N. (2024).

- Wulff, W. D., et al. (2007). Catalyst Controlled Multi-Component Aziridinations of Chiral Aldehdyes. Journal of the American Chemical Society, 129(47), 14811-14821.

- Al-Harrasi, A., & Hussain, J. (2017). Reactions of Diazo Compounds with Imines.

- Yadav, L. D. S., Kapoor, R., & Garima. (2009). Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides. Synlett, 2009(19), 3123-3126.

- Jung, M. E., & Jung, Y. H. (1998). Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB). The Journal of Organic Chemistry, 63(23), 8131-8134.

- Li, J., & Chen, Y. (2015). Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry, 13(28), 7686-7689.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Convenient and clean synthesis of imines from primary benzylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Catalyzed addition of diazoacetoacetates to imines: synthesis of highly functionalized aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stereoselective Synthesis of Bicyclic Tetrahydrofuran Derivatives from Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic tetrahydrofuran (THF) moiety is a privileged structural motif prevalent in a multitude of biologically active natural products and pharmaceuticals. Its rigid, three-dimensional architecture and defined stereochemistry are crucial for specific molecular recognition and biological function, making it a highly sought-after scaffold in drug discovery. This comprehensive guide provides an in-depth exploration of modern synthetic strategies for the stereoselective construction of bicyclic tetrahydrofuran derivatives, with a particular focus on methods commencing from readily available chiral aldehydes. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format to aid in methodological selection.

Introduction: The Significance of Bicyclic Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran ring is a cornerstone in the architecture of numerous natural products, including polyether antibiotics, acetogenins, and lignans.[1] The incorporation of this oxygen heterocycle into a bicyclic framework imparts conformational rigidity and presents substituents in well-defined spatial orientations. This has profound implications for biological activity, as exemplified by the potent and selective inhibition of various enzymes and receptors. For instance, bicyclic THF structures form the core of several HIV protease inhibitors and CCR2 receptor antagonists.[2][3] The precise control over stereochemistry during the synthesis of these scaffolds is paramount, as even minor variations can lead to a dramatic loss of biological efficacy.

Chiral aldehydes represent ideal starting materials for the enantioselective synthesis of bicyclic tetrahydrofurans. Their electrophilic nature allows for a diverse range of carbon-carbon bond-forming reactions, while the existing stereocenter can effectively direct the stereochemical outcome of subsequent transformations. This guide will focus on robust and scalable methodologies that leverage the inherent chirality of the starting aldehyde to construct complex bicyclic THF systems with high levels of stereocontrol.

Mechanistic Principles: Key Strategies for Bicyclic THF Ring Construction

The stereoselective synthesis of bicyclic tetrahydrofurans from chiral aldehydes can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, ring fusion stereochemistry, and the availability of starting materials.

Intramolecular Cyclization Cascades

One of the most powerful and convergent strategies involves a cascade of reactions that sequentially build the second ring onto a pre-formed or in situ generated tetrahydrofuran precursor. These cascades often begin with a stereocontrolled addition to the chiral aldehyde, followed by an intramolecular cyclization event.

A prominent example is the tandem homoaldol/aldol reaction. In this approach, a chiral stannylbut-1-enyl carbamate undergoes a Lewis acid-mediated homoaldol reaction with a 1,5-diketone. The resulting intermediate then undergoes an intramolecular aldol-type cyclization to furnish the bicyclic tetrahydrofuran carboxaldehyde.

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a versatile and highly efficient platform for the construction of tetrahydrofuran rings.[4] These methods often involve the intramolecular reaction of a hydroxyl group with a palladium-activated alkene.

A particularly effective strategy is the palladium-catalyzed reaction of γ-hydroxy internal alkenes with aryl bromides.[5][6] This reaction forms both a carbon-carbon and a carbon-oxygen bond in a single step, creating two new contiguous stereocenters with high diastereoselectivity. The proposed mechanism involves the intramolecular insertion of the alkene into a Pd(Ar)(OR) intermediate.[6] When employing a chiral γ-hydroxy alkene derived from a chiral aldehyde, the stereochemistry of the bicyclic product can be effectively controlled.

Another powerful palladium-catalyzed approach is the oxidative cyclization of alkenols.[7] This method can be rendered highly diastereoselective through the strategic placement of coordinating groups that influence the transition state geometry of the cyclization.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions provide a direct and atom-economical route to five-membered rings. In the context of tetrahydrofuran synthesis, this often involves the reaction of a carbonyl ylide with an alkene. Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate the requisite carbonyl ylide intermediate, which can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene to form a bicyclic THF derivative.[8]

A dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes has also been developed, offering a highly diastereoselective and enantioselective route to enantioenriched tetrahydrofuran derivatives.[9]

Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, has been adapted for the asymmetric synthesis of tetrahydrofurans. A catalytic asymmetric vinylogous Prins cyclization, utilizing a confined chiral imidodiphosphoric acid (IDP) catalyst, enables the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans from aldehydes and 3,5-dien-1-ols.[10] By employing a chiral dienyl alcohol derived from a chiral aldehyde, this methodology can be extended to the synthesis of bicyclic systems.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the practical aspects of the synthesis.

Protocol: Palladium-Catalyzed Diastereoselective Synthesis of a Fused Bicyclic Tetrahydrofuran

This protocol is adapted from the work of Wolfe and Rossi on the palladium-catalyzed reaction of γ-hydroxy internal alkenes with aryl bromides.[5][6]

Reaction Scheme:

A concise workflow for the synthesis of bicyclic THFs.

Materials:

-

Chiral γ-hydroxy internal alkene (derived from the corresponding chiral aldehyde)

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv) and P(o-tol)₃ (0.04 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

-

Reaction Setup: To the flask containing the catalyst solution, add the chiral γ-hydroxy internal alkene (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure bicyclic tetrahydrofuran derivative.

Rationale for Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is crucial for the success of the reaction. P(o-tol)₃ has been found to be effective, but other ligands such as DPE-Phos may offer improved yields in certain cases.[6]

-

Base: Sodium tert-butoxide is a sufficiently strong base to deprotonate the alcohol and facilitate the formation of the palladium alkoxide intermediate.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere of argon or nitrogen to prevent catalyst decomposition.

Protocol: Organocatalytic Asymmetric Vinylogous Prins Cyclization

This protocol is based on the work of List and coworkers for the synthesis of 2,3-disubstituted THFs.[10]

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Tetrahydrofuran synthesis [organic-chemistry.org]

- 5. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 7. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Olefination of Chiral Aldehydes

Welcome to our dedicated technical support guide for the Wittig olefination of chiral aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction yields and preserve stereochemical integrity.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the Wittig olefination of chiral aldehydes.

Q1: I am observing significant epimerization of my chiral aldehyde. What are the primary causes and how can I prevent it?

Epimerization of chiral aldehydes, particularly those with an enolizable proton at the α-position, is a frequent challenge in Wittig reactions. The basic conditions required for ylide formation can unfortunately also lead to the deprotonation of the aldehyde's α-carbon, resulting in a loss of stereochemical integrity.[1]

Key Causes and Solutions:

-

Base Strength: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) can rapidly deprotonate the α-carbon.

-

Reaction Temperature: Higher temperatures can accelerate the rate of enolization and subsequent epimerization.

-

Ylide Reactivity: The reactivity of the phosphorus ylide plays a crucial role. Stabilized ylides are generally less basic and reactive, reducing the risk of epimerization.[2][3]

Preventative Measures:

-

Use of Salt-Free Ylides: The presence of lithium salts, often from the deprotonation of the phosphonium salt with organolithium bases, can influence the reaction's stereoselectivity and potentially contribute to side reactions.[4][5] Preparing "salt-free" ylides by using bases like NaHMDS or KHMDS can be beneficial.

-

Schlosser Modification: For enhanced E-selectivity and milder reaction conditions, the Schlosser modification can be employed. This involves the use of a second equivalent of an organolithium reagent at low temperatures to form a β-oxido ylide, which is then protonated and eliminated to favor the E-alkene.[4][5][6][7]

-

Milder Bases: Consider using milder bases such as potassium carbonate or DBU, especially with more reactive aldehydes.[1]

Q2: My Wittig reaction is giving a low yield. What are the likely culprits?

Low yields in a Wittig reaction can stem from several factors, ranging from reagent quality to reaction conditions.

Troubleshooting Low Yields:

-

Ylide Formation: Incomplete formation of the ylide is a common issue. Ensure your phosphonium salt is dry and the base is of high quality. The characteristic color change (often to deep red, orange, or yellow) upon ylide formation is a good visual indicator.

-

Aldehyde Purity: Impurities in the aldehyde, such as the corresponding carboxylic acid, can quench the ylide. Purify the aldehyde immediately before use if necessary.[4][5]

-

Steric Hindrance: Highly sterically hindered aldehydes or ylides can lead to slow reaction rates and lower yields.[4][5] In such cases, longer reaction times or higher temperatures may be required, but this must be balanced against the risk of epimerization.

-

Solvent Choice: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Ensure the solvent is anhydrous, as water will rapidly quench the ylide.[8][9]

Q3: How can I control the E/Z selectivity of my Wittig reaction?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[2]

Factors Influencing E/Z Selectivity:

-

Ylide Stability:

-

Non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the Z-alkene under salt-free conditions.[2][3][4] The reaction proceeds through an early, irreversible oxaphosphetane formation.[4]

-

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) favor the E-alkene.[2][3][4] The reaction is reversible, and the thermodynamic product is favored.[3]

-

-

Reaction Conditions:

-

Solvent: Polar aprotic solvents can help to stabilize the betaine intermediate, potentially influencing the selectivity.

-

Additives: The presence of lithium salts can favor the E-alkene by promoting the equilibration of the diastereomeric betaine intermediates.[5]

-

Temperature: Lower temperatures generally favor the formation of the Z-alkene with non-stabilized ylides.

-

Strategies for Controlling Selectivity:

-

For Z-Alkenes: Use non-stabilized ylides in aprotic, non-polar solvents in the absence of lithium salts.[2][3][4]

-

For E-Alkenes: Use stabilized ylides or employ the Schlosser modification with non-stabilized ylides.[4][5][6][7]

In-Depth Troubleshooting Guides

Problem: Persistent Epimerization of the α-Stereocenter

The loss of stereochemical purity at the carbon adjacent to the aldehyde is a significant concern in natural product synthesis and drug development.

Detailed Mitigation Strategies:

-

Careful Selection of the Base:

-

Highly Basic, Non-Nucleophilic Bases: While effective for ylide generation, bases like LDA or KHMDS can readily deprotonate the α-carbon. Their use should be carefully controlled, especially with sensitive substrates.

-

Milder, Heterogeneous Bases: For aldehydes prone to epimerization, consider using bases like potassium carbonate in a biphasic system or in a polar aprotic solvent like DMF. The reaction may be slower but can preserve the stereocenter.[1]

-

-

Temperature Control is Critical:

-

Perform the ylide formation at a low temperature (e.g., -78 °C).

-

Add the aldehyde solution slowly to the ylide at this low temperature.

-

Allow the reaction to warm slowly to room temperature. This controlled warming can sometimes be the key to preventing epimerization while still allowing the reaction to proceed to completion.

-

-

One-Pot Procedures:

-

A "one-pot" Wittig reaction can minimize the time the aldehyde is exposed to basic conditions.[10][11] This method involves the in-situ generation of the ylide in the presence of the aldehyde, which can be particularly effective for sensitive substrates.[10] Tandem oxidation-Wittig processes, where an alcohol is oxidized to the aldehyde in situ, also fall under this category.[4][12]

-

Experimental Protocol: Minimizing Epimerization with a Weaker Base

-

To a stirred suspension of the phosphonium salt (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add the chiral aldehyde (1.0 equivalent) at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with a suitable organic solvent.

Problem: Difficulty in Removing Triphenylphosphine Oxide Byproduct

The high polarity and crystallinity of triphenylphosphine oxide ((Ph)₃P=O) can make its removal from the desired alkene product challenging.[13]

Purification Strategies:

-

Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the (Ph)₃P=O.[13]

-

Column Chromatography: This is the most common method.

-

Solvent System Optimization: A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used. A gradual increase in polarity will elute the less polar alkene product first, with the (Ph)₃P=O eluting later.

-

-

Precipitation of (Ph)₃P=O:

Visualizing the Wittig Reaction and Troubleshooting

Diagram 1: The Wittig Reaction Mechanism

Caption: A step-by-step guide to diagnosing low reaction yields.

Summary of Recommended Conditions

| Ylide Type | Desired Alkene | Recommended Base | Typical Solvent | Key Considerations |

| Non-stabilized | Z-alkene | NaHMDS, KHMDS | THF, Toluene | Run at low temperatures; absence of Li⁺ salts is crucial. [3][4] |

| Stabilized | E-alkene | K₂CO₃, NaOEt | DMF, EtOH | Reaction is thermodynamically controlled; higher temperatures may be needed. [3] |

| Semi-stabilized | Mixture of E/Z | NaH, n-BuLi | THF, DMSO | Selectivity is often substrate-dependent. [4] |

References

-

Schlosser Modification. SynArchive. Retrieved from [Link]

-

Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Wittig reaction. Wikipedia. Retrieved from [Link]

-

Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

WITTIG REACTION | MECHANISM. AdiChemistry. Retrieved from [Link]

-

Schlosser Modification. Organic Chemistry Portal. Retrieved from [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]

-

Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. Retrieved from [Link]

-

Wittig Reaction - Common Conditions. organic-chemistry.org. Retrieved from [Link]

-

Wittig Reaction (One-Pot Wittig). denisegroup.net. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved from [Link]

-

Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. Retrieved from [Link]

-

A Convenient One-Pot PCC Oxidation—Wittig Reaction of Alcohols. ResearchGate. Retrieved from [Link]

-

-

The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

- Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. Google Patents.

-

Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols. PubMed. Retrieved from [Link]

-

Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. Retrieved from [Link]

-

Wittig Reaction Practice Problems. Chemistry Steps. Retrieved from [Link]

-

Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water. ACS Publications. Retrieved from [Link]

-

Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. ACS Publications. Retrieved from [Link]

-

I have a problem in witting reaction product ? ResearchGate. Retrieved from [Link]

-

MECHANISMS OF WITTIG REACTIONS; A NEW POSSIBILITY FOR SALT-FREE REACTIONS. Wayback Machine. Retrieved from [Link]

-

Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products. PubMed. Retrieved from [Link]

-

Wittig Reaction Practice Problems. YouTube. Retrieved from [Link]

-

Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ACS Publications. Retrieved from [Link]

-

Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]

-

Wittig Reaction Mechanism & Examples –. Total Synthesis. Retrieved from [Link]

-

On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. ResearchGate. Retrieved from [Link]

-

Use of Silver Carbonate in the Wittig Reaction. PubMed Central. Retrieved from [Link]

-

Problems with wittig reaction. Reddit. Retrieved from [Link]

-

The Wittig Reaction. Chad's Prep. Retrieved from [Link]

-

The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

the Wittig reaction. YouTube. Retrieved from [Link]

Sources

- 1. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synarchive.com [synarchive.com]

- 7. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Wittig Reaction (One-Pot Wittig) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scientificupdate.com [scientificupdate.com]

Removal of impurities from (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

This guide functions as a specialized Technical Support Center for researchers working with (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (also known as (R)-Glyceraldehyde Acetonide).[1][2]

Ticket Subject: Purification, Stability, and Impurity Removal Status: Open Support Tier: Senior Application Scientist[1][2]

Triage: Understanding Your Material

Before attempting purification, you must identify the physical state of your material.[2] This compound exists in a dynamic equilibrium that often confuses first-time users.

The "Polymorph" Confusion

User Issue: "I ordered a liquid aldehyde, but I received a white solid/viscous glass. Is it degraded?"

Technical Insight: Likely not. The monomeric aldehyde is a liquid.[3][4][] However, upon standing (even at -20°C), it spontaneously trimerizes or polymerizes into a solid or viscous oligomer.[1][2] This is a reversible process.[2]

Action Plan: You must "crack" (depolymerize) the material immediately before use.[2] Do not use the solid directly in reactions requiring the aldehyde electrophile.

Impurity Removal Protocols

Protocol A: Buffered Vacuum Distillation (The "Cracking" Method)

Best For: Removing polymers, hydrates, and restoring enantiomeric excess (ee).[1] Risk Level: High (Risk of racemization if unbuffered).[2]

The Mechanism:

The

Step-by-Step Procedure:

-

Preparation: Set up a short-path distillation apparatus or Kugelrohr.

-

Buffering: Add solid Sodium Bicarbonate (NaHCO₃) (approx. 2-5% w/w) directly into the distillation flask containing the crude/polymerized aldehyde.

-

Vacuum Application: Apply high vacuum (< 10 mmHg).

-

Heating (Cracking):

-

Heat the bath to 60–80°C .

-

The solid polymer will melt and "crack" back into the monomer.

-

-

Collection:

-

Collect the fraction distilling at 50–60°C (at ~8 mmHg) .

-

Critical: The receiving flask must be cooled in dry ice/acetone or liquid nitrogen.

-

-

Immediate Use: The distilled monomer should be used immediately or diluted in the reaction solvent.

Protocol B: "Neutralized" Flash Chromatography

Best For: Removing oxidative cleavage byproducts (e.g., inorganic salts, traces of mannitol).[1][2] Risk Level: High (Silica gel is naturally acidic and will deprotect/racemize the aldehyde).

The Fix: You cannot use standard silica gel.[2] You must passivate the silica surface.[2]

Step-by-Step Procedure:

-

Slurry Preparation: Prepare your silica slurry using a solvent system of Hexanes/Ethyl Acetate (typically 2:1 or 1:1).[2]

-

Passivation: Add 1% Triethylamine (TEA) to the slurry before pouring the column.

-

Equilibration: Flush the column with the TEA-containing solvent for 2 column volumes.

-

Elution: Run the column using the standard solvent system (without TEA, or with reduced TEA).

-

Result: The basic amine neutralizes the acidic silanol sites, allowing the acetonide to pass intact.[1]

-

Visualizing the Stability & Purification Logic

Diagram 1: The Stability Cycle

This diagram illustrates the dynamic equilibrium between the monomer, hydrate, and polymer, and the pathways to degradation.[1]

Caption: The monomer exists in equilibrium with its polymer and hydrate.[1][2] Distillation shifts the equilibrium back to the active monomer.[1]

Diagram 2: Purification Decision Tree

Follow this logic to choose the correct purification method based on your impurity profile.

Caption: Select "Buffered Distillation" for polymerization issues and "Passivated Column" for salt removal.[1][2]

Comparative Data: Purification Methods

| Feature | Buffered Distillation (Recommended) | Standard Silica Chromatography | Passivated Silica (TEA) |

| Purity Achieved | >98% | <80% (Decomposition) | 95% |

| Yield | 70–85% | Low (Stickage) | 60–75% |

| Enantiomeric Excess | Maintained (if buffered) | Variable | Maintained |

| Polymer Removal | Excellent (Cracking) | Poor | Poor |

| Throughput | High (Multi-gram) | Low | Medium |

Frequently Asked Questions (FAQ)

Q: Can I store the distilled aldehyde? A: Only for short periods. Store it at -20°C or -80°C under Argon. It will eventually repolymerize.[2] If it turns solid again, simply redistill (crack) it before the next reaction.[1]

Q: My NMR shows a mess of peaks around 5.0 ppm. What is this? A: This is likely the hydrate (gem-diol) or the hemiacetal dimer.[2] This happens if the solvent (CDCl₃) is wet or acidic.[2] Add a pellet of activated molecular sieves or K₂CO₃ to the NMR tube to clean up the spectrum.

Q: Why did my reaction yield a racemate?

A: You likely distilled at too high a temperature without NaHCO₃, or you used unbuffered silica. The

Q: Can I use Kugelrohr distillation? A: Yes, Kugelrohr is excellent for this.[2] Set the oven to 95°C and pressure to 5–7 mmHg. Ensure the receiving bulb is deeply cooled.[2]

References

-

Schmid, C. R.; Bryant, J. D. (1992).[1] "D-(R)-Glyceraldehyde Acetonide".[1][2][4][6] Organic Syntheses, 72, 6.

-

Hubschwerlen, C. (1986).[2] "L-(S)-Glyceraldehyde Acetonide".[1][2][4] Synthesis, 1986(11), 962-964.[1][2]

-

Jurczak, J.; Pikul, S.; Bauer, T. (1986).[1][6] "(R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis". Tetrahedron, 42(2), 447-488.[1][2]

-

Thermo Fisher Scientific. (n.d.).[2] "Product Specification: (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde".

Sources

Reaction Optimization Hub: Hosomi-Sakurai Allylation

Status: Operational | Tier: Level 3 Technical Support Subject: Improving Efficiency, Regiocontrol, and Yield in Allylsilane Additions

Diagnostic Workflow: Triage Your Reaction

Before altering parameters, identify the specific failure mode of your experiment. Use this logic flow to determine the root cause of low efficiency.

Figure 1: Decision matrix for diagnosing Hosomi-Sakurai reaction failures based on conversion and byproduct analysis.

Critical Parameter Optimization

The efficiency of the Hosomi-Sakurai reaction relies heavily on the Lewis Acid (LA) "engine." The choice of LA dictates not just yield, but the stereochemical outcome (Syn vs. Anti) via the transition state mechanism.

Lewis Acid Selection Matrix

| Lewis Acid | Strength | Mechanism Type | Stereoselectivity (w/ α-chiral aldehydes) | Best For |

| TiCl₄ | High | Chelating (Cyclic TS) | Syn (Cram-chelate) | Unreactive ketones, sterically hindered substrates [1]. |

| BF₃·OEt₂ | Medium | Non-Chelating (Open TS) | Anti (Felkin-Anh) | Standard aldehydes, acid-sensitive substrates [2]. |

| SnCl₄ | High | Chelating | Syn | Substrates requiring bidentate coordination. |

| In(OTf)₃ | Mild | Water-Tolerant | Variable | "Green" chemistry, aqueous media, sensitive functional groups [3]. |

| TBAF | N/A | Anionic Activation | Non-stereoselective | Acid-labile substrates (Lewis base activation) [4]. |

Troubleshooting & FAQs

Direct solutions to the most common user-reported issues.

Q1: I am seeing significant "protodesilylation" (formation of simple alkene) instead of allylation. Why?

Diagnosis: This is the most common side reaction. It occurs when protons (H+) in the media attack the allylsilane double bond faster than the carbonyl electrophile does.

-

Root Cause: Moisture in the solvent (generating HCl from TiCl₄) or adventitious acid.

-

The Fix:

-

Scavengers: Add a hindered base like 2,6-di-tert-butylpyridine (0.1–0.5 equiv) to the reaction mixture. This neutralizes stray protons without complexing the Lewis Acid [5].

-

Solvent Protocol: Ensure DCM is distilled over CaH₂ or passed through activated alumina immediately before use.

-

Q2: My diastereoselectivity is poor or inverted (Syn/Anti ratio is 50:50 or wrong).

Diagnosis: You are likely using a Lewis Acid that does not match your desired transition state geometry.

-

The Fix:

-

For Anti Products: Use BF₃·OEt₂ . It binds only to the carbonyl, favoring an open (acyclic) transition state that minimizes steric clash (Felkin-Anh model) [1, 2].

Q3: The reaction stalls with ketones, even with TiCl₄.

Diagnosis: Ketones are sterically hindered and electronically less electrophilic than aldehydes.

-

The Fix:

-

High Pressure: If available, run the reaction at 10–15 kbar.

-

Switch Nucleophile: Allyltrimethylsilane is a weak nucleophile. Switch to Allyltributylstannane (Keck Allylation) if toxicity permits, as it is significantly more nucleophilic.

-

Catalytic Boost: Use In(OTf)₃ (1-5 mol%) combined with TMSCl as a promoter. This often activates ketones more effectively than stoichiometric TiCl₄ due to rapid ligand exchange [3].

-

Standard Operating Procedures (SOPs)

Protocol A: High-Selectivity TiCl₄ Method (Stoichiometric)

Best for: Maximum yield with robust substrates and syn-selectivity requirements.

-

Setup: Flame-dry a two-neck round-bottom flask under Argon. Add a magnetic stir bar.

-

Solvent: Add anhydrous DCM (0.2 M concentration relative to substrate).

-

Lewis Acid Addition: Cool to -78°C . Add TiCl₄ (1.1 equiv) dropwise.

-

Note: The solution will likely turn yellow/orange (complex formation).

-

-

Substrate: Add the aldehyde/ketone (1.0 equiv) slowly. Stir for 5–10 minutes to ensure complexation.

-

Nucleophile: Add Allyltrimethylsilane (1.2–1.5 equiv) dropwise over 10 minutes.

-

Critical: Maintain -78°C. Warming too fast promotes protodesilylation.

-

-

Monitoring: Stir at -78°C for 1–2 hours. Check TLC. If sluggish, warm to -40°C slowly.

-

Quench: Pour the cold mixture into a vigorously stirring mixture of sat. aq. NaHCO₃ and diethyl ether .

-

Why: Rapid neutralization prevents acid-catalyzed rearrangement of the product.

-

Protocol B: "Green" Catalytic Method (Indium Triflate)

Best for: Acid-sensitive substrates and operational simplicity.

-

Setup: Standard flask (inert atmosphere not strictly required but recommended).

-

Mix: Combine aldehyde (1.0 equiv) and Allyltrimethylsilane (1.2 equiv) in DCM or THF/Water (3:1).

-

Catalyst: Add In(OTf)₃ (1–5 mol%) .

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Workup: Simple extraction with DCM/Water. The catalyst can often be recovered from the aqueous phase [3].